2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone
Overview
Description
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone is an organic compound that features a chlorophenyl group and a dimethylaminophenyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)benzaldehyde in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorophenyl or dimethylaminophenyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone can be compared with similar compounds such as:
2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: This compound features a pyrazolo[4,3-c]pyridine core and exhibits different chemical properties and applications.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: These compounds have different substitution patterns and are studied for their photothermal conversion properties.
Each of these compounds has unique structural features and chemical properties that distinguish them from this compound, highlighting its uniqueness in various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)14-9-7-12(8-10-14)16(19)11-13-5-3-4-6-15(13)17/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUDSFCGOFTTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384960 | |
Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-61-8 | |
Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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